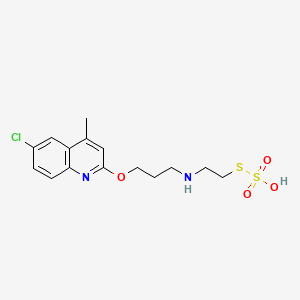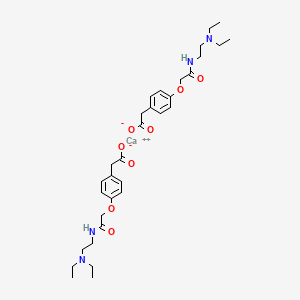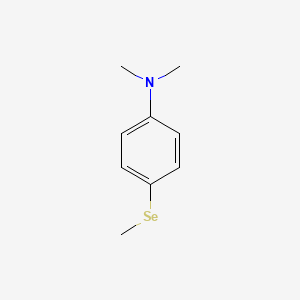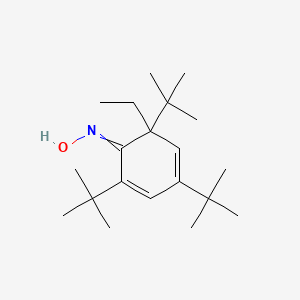
4-(Oxiran-2-yl)cyclohexane-1,2-diol
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
4-(Oxiran-2-yl)cyclohexane-1,2-diol is an organic compound with the molecular formula C8H14O3 It consists of a cyclohexane ring substituted with an oxirane (epoxide) group and two hydroxyl groups
Vorbereitungsmethoden
Synthetic Routes and Reaction Conditions
The synthesis of 4-(Oxiran-2-yl)cyclohexane-1,2-diol typically involves the epoxidation of alkenes followed by hydroxylation. One common method is the reaction of cyclohexene with a peroxycarboxylic acid, such as meta-chloroperoxybenzoic acid, to form the oxirane ring . This is followed by the hydroxylation of the oxirane ring using osmium tetroxide to introduce the hydroxyl groups .
Industrial Production Methods
Industrial production methods for this compound are similar to laboratory synthesis but are scaled up to meet production demands. The use of continuous flow reactors and optimized reaction conditions can enhance yield and efficiency. The choice of reagents and solvents is crucial to ensure the purity and stability of the final product.
Analyse Chemischer Reaktionen
Types of Reactions
4-(Oxiran-2-yl)cyclohexane-1,2-diol undergoes various chemical reactions, including:
Oxidation: The compound can be further oxidized to form more complex structures.
Reduction: Reduction reactions can convert the oxirane ring to a diol.
Substitution: The hydroxyl groups can be substituted with other functional groups under appropriate conditions.
Common Reagents and Conditions
Oxidation: Meta-chloroperoxybenzoic acid is commonly used for epoxidation.
Hydroxylation: Osmium tetroxide is used for the hydroxylation of the oxirane ring.
Reduction: Common reducing agents include lithium aluminum hydride (LiAlH4).
Major Products
The major products formed from these reactions depend on the specific conditions and reagents used. For example, hydroxylation of the oxirane ring results in the formation of vicinal diols.
Wissenschaftliche Forschungsanwendungen
4-(Oxiran-2-yl)cyclohexane-1,2-diol has several applications in scientific research:
Chemistry: It is used as an intermediate in the synthesis of more complex organic molecules.
Biology: The compound’s unique structure makes it a useful tool in studying enzyme-catalyzed reactions involving epoxides and diols.
Industry: Used in the production of polymers and other materials with specific properties.
Wirkmechanismus
The mechanism of action of 4-(Oxiran-2-yl)cyclohexane-1,2-diol involves its interaction with various molecular targets. The oxirane ring is highly reactive and can undergo ring-opening reactions with nucleophiles, leading to the formation of new bonds and functional groups. The hydroxyl groups can participate in hydrogen bonding and other interactions, influencing the compound’s reactivity and stability.
Vergleich Mit ähnlichen Verbindungen
Similar Compounds
Cyclohexane-1,2-diol: Lacks the oxirane ring but has similar hydroxyl group positioning.
1,2-Epoxycyclohexane: Contains the oxirane ring but lacks the hydroxyl groups.
4-(Oxiran-2-yl)butane-1,2-diol: Similar structure but with a different carbon chain length.
Uniqueness
4-(Oxiran-2-yl)cyclohexane-1,2-diol is unique due to the presence of both the oxirane ring and the hydroxyl groups, which confer distinct chemical properties and reactivity. This combination makes it a versatile compound for various applications in research and industry.
Eigenschaften
CAS-Nummer |
45895-09-8 |
|---|---|
Molekularformel |
C8H14O3 |
Molekulargewicht |
158.19 g/mol |
IUPAC-Name |
4-(oxiran-2-yl)cyclohexane-1,2-diol |
InChI |
InChI=1S/C8H14O3/c9-6-2-1-5(3-7(6)10)8-4-11-8/h5-10H,1-4H2 |
InChI-Schlüssel |
GBMLUULWTGGUAO-UHFFFAOYSA-N |
Kanonische SMILES |
C1CC(C(CC1C2CO2)O)O |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.




![[2-(2-Chlorophenoxy)pyridin-4-yl]acetic acid](/img/structure/B14654367.png)





![2,3,6,7-Tetrahydro-1h,5h-pyrido[3,2,1-ij]quinolin-1-one](/img/structure/B14654390.png)
![1,3-Bis(2-hydroxyethyl)-1,3-diazaspiro[4.5]decane-2,4-dione](/img/structure/B14654396.png)


![1,3-Butanedione, 1-bicyclo[2.2.1]hept-5-en-2-yl-](/img/structure/B14654413.png)
![N-{[Methoxy(dimethyl)silyl]methyl}prop-2-en-1-amine](/img/structure/B14654422.png)
